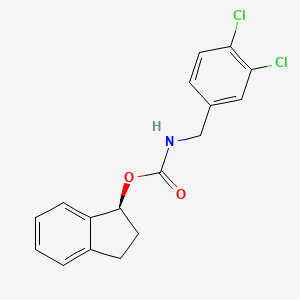
CAY10443
Vue d'ensemble
Description
The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid . Carbamates are used in a wide range of applications, including as pesticides, fungicides, and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, carbamates are typically synthesized through the reaction of alcohols with isocyanates . Another method involves the reaction of amines with chloroformates .Molecular Structure Analysis
The molecular structure of this compound would likely include a carbamate group (NHCOO-) attached to an indene ring and a dichlorophenyl group .Chemical Reactions Analysis
Carbamates, in general, can undergo hydrolysis to form amines and carbon dioxide . They can also react with nucleophiles at the carbonyl carbon .Applications De Recherche Scientifique
Inducteur de l'apoptose
CAY10443 est connu comme un inducteur de l'apoptose dépendant du cytochrome c {svg_1}. Il active l'apoptose en se liant aux composants de l'apoptosome, avec une CE50 de 5 μM pour la caspase-3 {svg_2}. Cette propriété en fait un composé chimique de tête thérapeutique potentiel pour le développement de médicaments anticancéreux {svg_3}.
Développement de médicaments anticancéreux
La capacité de this compound à induire l'apoptose en fait un candidat prometteur pour le développement de médicaments anticancéreux {svg_4}. En déclenchant la mort cellulaire programmée, il pourrait potentiellement être utilisé pour tuer sélectivement les cellules cancéreuses {svg_5}.
Activation de la caspase-3
Dans un essai cellulaire sans cellules à plusieurs composants, this compound a été montré pour activer la caspase-3 avec une CE50 de 5 µM {svg_6}. La caspase-3 est une enzyme cruciale dans la phase d'exécution de l'apoptose cellulaire, ainsi, this compound pourrait être utilisé dans la recherche étudiant ce processus {svg_7}.
Liaison aux composants de l'apoptosome
This compound peut se lier aux composants de l'apoptosome, qui font partie de la machinerie d'apoptose intrinsèque de la cellule {svg_8}. Cela le rend utile pour étudier les mécanismes moléculaires de l'apoptose {svg_9}.
Recherche biochimique
This compound fait partie des produits biochimiques, qui sont utilisés dans un large éventail de recherches scientifiques {svg_10}. Ses propriétés pourraient être exploitées dans divers domaines tels que la biologie cellulaire, la protéolyse et les protéases cytotoxiques & sécrétées {svg_11}.
Biologie cellulaire
Compte tenu de son rôle dans l'apoptose, this compound peut être utilisé dans la recherche en biologie cellulaire {svg_12}. Il pourrait être particulièrement utile pour étudier la mort cellulaire et le rôle de la protéolyse dans ce processus {svg_13}.
Mécanisme D'action
Target of Action
CAY10443, also known as [(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate, primarily targets the apoptosome , a multimeric complex that includes caspase-9 , Apaf-1 , and other components . The apoptosome plays a crucial role in the initiation of apoptosis, a form of programmed cell death .
Mode of Action
This compound activates apoptosis by binding to one or more components of the apoptosome . In a cell-free, multi-component assay, it activated caspase-3 with an EC50 of 5 µM . Caspase-3 is a critical executioner of apoptosis, cleaving cellular components necessary for cell survival .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptotic pathway . Upon activation by this compound, the apoptosome triggers the release of cytochrome c from the mitochondria . This release initiates a cascade of events leading to apoptosis, including the activation of caspase-9 and subsequently caspase-3 .
Pharmacokinetics
Its solubility information suggests that it is soluble in dmso and dmf, which may influence its bioavailability .
Result of Action
The activation of the apoptotic pathway by this compound leads to programmed cell death . This is characterized by a series of events including cell shrinkage, nuclear fragmentation, chromatin condensation, and the formation of apoptotic bodies . These apoptotic bodies are then phagocytosed by surrounding cells, preventing the release of potentially harmful substances into the surrounding tissue .
Action Environment
Orientations Futures
Analyse Biochimique
Biochemical Properties
CAY10443 plays a role in biochemical reactions, particularly in the process of apoptosis . It interacts with components of the apoptosome, a multimeric complex that includes caspase-9, Apaf-1, and other components . The nature of these interactions involves the activation of caspase-3 in a cell-free, multi-component assay .
Cellular Effects
This compound influences cell function by triggering apoptosis, a process of programmed cell death . This impact on cell signaling pathways, gene expression, and cellular metabolism leads to the death of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to one or more components of the apoptosome . This binding activates the apoptosis machinery, leading to changes in gene expression and ultimately, cell death .
Temporal Effects in Laboratory Settings
Its role as an apoptotic activator suggests potential long-term effects on cellular function .
Propriétés
IUPAC Name |
[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-14-7-5-11(9-15(14)19)10-20-17(21)22-16-8-6-12-3-1-2-4-13(12)16/h1-5,7,9,16H,6,8,10H2,(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKERQCMQSBFFKX-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1OC(=O)NCC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1OC(=O)NCC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide](/img/structure/B606415.png)
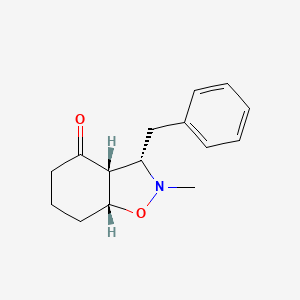
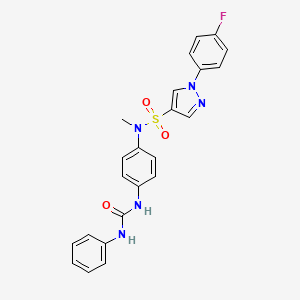

![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)

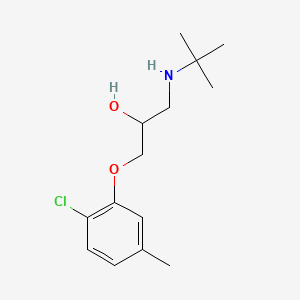

![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)
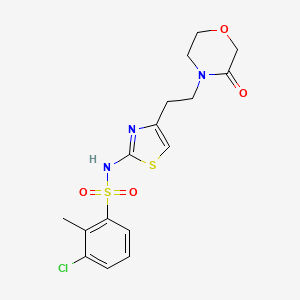
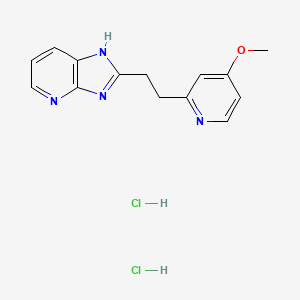
![N,N'-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine](/img/structure/B606438.png)
